Cas no 52704-48-0 (2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol)
52704-48-0 structure
Product Name:2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol
Número CAS:52704-48-0
MF:C11H15NO
Megavatios:177.242902994156
MDL:MFCD02656552
CID:359066
PubChem ID:10103709
Update Time:2025-06-07
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- 1(2H)-Quinolineethanol, 3,4-dihydro-
- 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
- MFCD02656552
- CCA70448
- 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol
- SCHEMBL1450283
- D96059
- 2-(3,4-Dihydroquinolin-1(2H)-yl)ethan-1-ol
- AS-64359
- EN300-91774
- 2-(3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANOL
- PXVIVYWHHZOPGK-UHFFFAOYSA-N
- BB 0262117
- DTXSID20435597
- N-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinoline
- starbld0042965
- AKOS008132370
- Z425793990
- 52704-48-0
- CS-0264088
- DB-087308
-
- MDL: MFCD02656552
- Renchi: 1S/C11H15NO/c13-9-8-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,13H,3,5,7-9H2
- Clave inchi: PXVIVYWHHZOPGK-UHFFFAOYSA-N
- Sonrisas: OCCN1C2C=CC=CC=2CCC1
Atributos calculados
- Calidad precisa: 177.11545
- Masa isotópica única: 177.115364102g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 160
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.8
- Superficie del Polo topológico: 23.5Ų
Propiedades experimentales
- PSA: 23.47
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | T304200-25mg |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T304200-50mg |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T304200-250mg |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 250mg |
$ 230.00 | 2022-06-02 | ||
| eNovation Chemicals LLC | D771236-1g |
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanol |
52704-48-0 | 97% | 1g |
$625 | 2024-06-06 | |
| Enamine | EN300-91774-0.05g |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 95.0% | 0.05g |
$129.0 | 2025-03-21 | |
| Enamine | EN300-91774-0.1g |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 95.0% | 0.1g |
$191.0 | 2025-03-21 | |
| Enamine | EN300-91774-0.25g |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 95.0% | 0.25g |
$273.0 | 2025-03-21 | |
| Enamine | EN300-91774-0.5g |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 95.0% | 0.5g |
$430.0 | 2025-03-21 | |
| Enamine | EN300-91774-1.0g |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 95.0% | 1.0g |
$552.0 | 2025-03-21 | |
| Enamine | EN300-91774-2.5g |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 95.0% | 2.5g |
$1160.0 | 2025-03-21 |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol Literatura relevante
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
52704-48-0 (2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
上海帛亦医药科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos